molecular formula C18H13FIN3OS B2573078 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide CAS No. 450342-88-8

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

Cat. No. B2573078
CAS RN: 450342-88-8
M. Wt: 465.28
InChI Key: QFVMIYUVKIEIAK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thieno[3,4-c]pyrazole core, which is a bicyclic system containing a five-membered ring fused to a pyrazole ring. The pyrazole ring is substituted with a 4-fluorophenyl group and a 2-iodobenzamide group .

Scientific Research Applications

Anticancer Activity

Indole derivatives, including our compound of interest, have been investigated for their potential in cancer therapy. This specific compound has shown promising activity against certain cancer cells. Further studies are needed to explore its mechanism of action and potential clinical applications .

Antibacterial and Antifungal Properties

The compound’s structure suggests it may possess antibacterial and antifungal activity. Researchers have synthesized similar indole derivatives and observed their efficacy against various pathogens. Investigating this compound’s interactions with bacterial and fungal targets could lead to novel antimicrobial agents.

Antiviral Potential

Indole derivatives have demonstrated antiviral properties. For instance, related compounds have been tested against influenza A and Coxsackie B4 viruses. Our compound might exhibit similar antiviral effects, making it a candidate for further evaluation .

Antitumor Activity

Although specific data on this compound are limited, indole derivatives have been explored for their antitumor potential. Investigating its effects on tumor cell lines and understanding its molecular interactions could reveal valuable insights .

Other Biological Activities

Indole derivatives often exhibit diverse effects beyond the mentioned fields. These include antioxidant, anti-inflammatory, antidiabetic, and anticholinesterase activities. Exploring these aspects could uncover additional therapeutic applications .

Future Therapeutic Possibilities

Given the compound’s unique structure and indole scaffold, it holds immense potential for newer therapeutic approaches. Researchers should continue investigating its biological activities and consider its application in drug development .

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and biological activity. Given the wide range of biological activities exhibited by related compounds, it could be of interest to explore its potential as a therapeutic agent .

Mechanism of Action

Target of Action

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide is a selective inhibitor of histone deacetylase 3 (HDAC3) with an IC50 value of 80 nM . HDAC3 is a member of the histone deacetylase family, which plays a crucial role in regulating gene expression. The inhibition of HDAC3 can lead to the accumulation of acetylated histones, thereby affecting gene expression .

Mode of Action

The compound interacts with HDAC3 by binding to the enzyme’s active site, inhibiting its deacetylase activity . This inhibition prevents the removal of acetyl groups from histones, leading to an open chromatin structure and increased gene transcription .

Biochemical Pathways

The inhibition of HDAC3 by N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide affects various biochemical pathways. It can influence gene expression patterns, affecting pathways involved in cell cycle regulation, apoptosis, and other cellular processes . The exact downstream effects can vary depending on the specific genes affected in different cell types.

Pharmacokinetics

The compound’s effectiveness in inhibiting hdac3 suggests it has sufficient bioavailability to reach its target in the cell .

Result of Action

The molecular effect of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide’s action is the increased acetylation of histones due to the inhibition of HDAC3 . This can lead to changes in gene expression, potentially resulting in various cellular effects such as altered cell proliferation or differentiation .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FIN3OS/c19-11-5-7-12(8-6-11)23-17(14-9-25-10-16(14)22-23)21-18(24)13-3-1-2-4-15(13)20/h1-8H,9-10H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFVMIYUVKIEIAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FIN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide

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